REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].CC1C=CC(S(O)(=O)=O)=CC=1.[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](O)=[O:38])[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27].CCCP(=O)=O.CN1CCOCC1>CCOC(C)=O.O.C1COCC1>[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](=[O:38])[NH:1][CH2:2][C:3](=[O:4])[C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[CH:6]=2)[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
913 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
623 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
2.75 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
propylphosphonic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
566 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
7.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stir for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintain the reaction temperature at 0-5° C.
|
Type
|
ADDITION
|
Details
|
during addition
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C.
|
Type
|
ADDITION
|
Details
|
during addition
|
Type
|
TEMPERATURE
|
Details
|
Warm
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
WAIT
|
Details
|
after 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice bath
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the aqueous layer with EtOAc (2.75 L)
|
Type
|
WASH
|
Details
|
Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L)
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated aqueous sodium chloride (2.75 L)
|
Type
|
ADDITION
|
Details
|
treat the resulting organic layer with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Remove the solvent
|
Type
|
DISTILLATION
|
Details
|
via distillation down to ˜4.6 L
|
Type
|
ADDITION
|
Details
|
Add back heptane (11 L)
|
Type
|
CUSTOM
|
Details
|
while removing solvent
|
Type
|
DISTILLATION
|
Details
|
via distillation until the final volume
|
Type
|
TEMPERATURE
|
Details
|
Cool to 50° C.
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cool the slurry to room temperature
|
Type
|
STIRRING
|
Details
|
stir for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter the solids
|
Type
|
WASH
|
Details
|
wash the cake
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum oven at 60° C. for 3 h
|
Duration
|
3 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NCC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |